Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylbenzyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(3-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the methylbenzyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |
InChI Key |
FAJQPIPPBYSSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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